benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol . This compound is known for its unique structure, which includes a benzyl group, a methylamino group, and an oxan-3-yl group. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: A tertiary benzylamine with similar structural features but different functional groups.
N,N-Dimethylbenzylamine: Another benzylamine derivative with distinct chemical properties.
N-Benzylmethylamine: A simpler benzylamine compound with fewer functional groups.
Uniqueness
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate is unique due to its combination of a benzyl group, a methylamino group, and an oxan-3-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-18-11-16(10-15-8-5-9-21-12-15)19-17(20)22-13-14-6-3-2-4-7-14/h2-4,6-7,15-16,18H,5,8-13H2,1H3,(H,19,20) |
InChI Key |
OVHMOVFZJRXOGC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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